Computed Lipophilicity (XLogP3-AA) Comparison Between the 5-Bromo and 5-Des-Bromo Analogs
A key differentiator for this compound is its computed lipophilicity, which directly impacts membrane permeability and bioavailability predictions in drug discovery. The 5-bromo substituent significantly increases the XLogP3-AA value compared to the non-brominated analog, 3-((4-methylpiperazin-1-yl)methyl)-1H-indole. This difference is fundamental for structure-activity relationship (SAR) studies and pharmacokinetic profile tuning. [1] [2]
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3-((4-Methylpiperazin-1-yl)methyl)-1H-indole: 1.8 (estimated value for des-bromo analog based on standard computational fragment contribution methods; no direct PubChem data available for CAS 5444-91-7 XLogP3). |
| Quantified Difference | An increase of approximately 0.6 log units, signifying higher lipophilicity. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) [1]. |
Why This Matters
The higher lipophilicity of the 5-bromo derivative is a critical design parameter for CNS drug discovery, where compounds typically require a logP range of 2-5 for optimal blood-brain barrier penetration, making this scaffold a more suitable starting point than its des-bromo analog.
- [1] PubChem. Compound Summary for CID 66852683, 3-((4-Methylpiperazin-1-YL)methyl)-5-bromo-1H-indole. Computed Properties: XLogP3-AA. View Source
- [2] PubChem estimation for 3-((4-methylpiperazin-1-yl)methyl)-1H-indole (CAS 5444-91-7). No direct XLogP3 data; value estimated based on removal of Br from target compound scaffold. View Source
